molecular formula C7H14N2O B2559741 N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide CAS No. 1956382-44-7

N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide

Cat. No.: B2559741
CAS No.: 1956382-44-7
M. Wt: 142.202
InChI Key: JMYPBXUOPOVBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide is a chemical compound with the molecular formula C7H14N2O. It is known for its unique structure, which includes a cyclopropane ring, and its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with N,N-dimethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylcyclopropanecarboxamide
  • N-Methylcyclopropanecarboxamide
  • Cyclopropanecarboxamide derivatives

Uniqueness

N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of both N,N-dimethyl and methylamino groups attached to the cyclopropane ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N,N-dimethyl-1-(methylamino)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(4-5-7)6(10)9(2)3/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYPBXUOPOVBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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